2-Methylthiazole-4-sulfinicacid
Description
2-Methylthiazole-4-sulfinicacid is a sulfur-containing heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a sulfinic acid (-SO₂H) group at position 2. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C4H5NO2S2 |
|---|---|
Molecular Weight |
163.2 g/mol |
IUPAC Name |
2-methyl-1,3-thiazole-4-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S2/c1-3-5-4(2-8-3)9(6)7/h2H,1H3,(H,6,7) |
InChI Key |
NMXODJYWJFMQNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazole-4-sulfinicacid typically involves the reaction of 2-methylthiazole with an oxidizing agent to introduce the sulfinic acid group at the 4-position. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the sulfinic acid group .
Industrial Production Methods: Industrial production of 2-Methylthiazole-4-sulfinicacid may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiazole-4-sulfinicacid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.
Reduction: The sulfinic acid group can be reduced to a thiol group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: 2-Methylthiazole-4-sulfonic acid.
Reduction: 2-Methylthiazole-4-thiol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Methylthiazole-4-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Methylthiazole-4-sulfinicacid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress, microbial cell walls, and cancer cell receptors.
Pathways Involved: Inhibition of microbial growth by disrupting cell wall synthesis, induction of apoptosis in cancer cells, and modulation of inflammatory pathways
Comparison with Similar Compounds
Key Comparisons:
Reactivity :
- Sulfinic acid group : Unlike sulfonyl esters (e.g., triazine herbicides in ) or sulfanyl groups (in thiadiazoles ), the sulfinic acid moiety in 2-Methylthiazole-4-sulfinicacid is a strong nucleophile and reducing agent. This could enable unique reactivity in coupling reactions or redox processes.
- Methyl substitution : The methyl group at position 2 may sterically hinder reactions at the thiazole ring, contrasting with unsubstituted thiazoles or larger aromatic substituents in thiadiazole derivatives .
Applications :
- Pharmaceuticals : Thiadiazole derivatives are established in drug discovery (e.g., antimicrobial, anticancer agents) , while sulfinic acid-containing thiazoles remain underexplored but could offer enhanced solubility or binding affinity.
- Agrochemicals : Sulfonylurea herbicides () rely on sulfonyl-urea linkages for activity, whereas sulfinic acid derivatives may lack herbicidal activity but could serve as synthetic intermediates.
Safety :
- 2-Methylthiazole requires precautions for inhalation and skin contact . The sulfinic acid group likely increases corrosivity, necessitating stricter handling protocols compared to methyl thiazole or thiadiazoles.
Research Findings and Gaps
- Synthetic Routes : While 1,3,4-thiadiazoles are synthesized via cyclization of thiosemicarbazides , 2-Methylthiazole-4-sulfinicacid may require oxidation of 2-Methylthiazole-4-thiol or direct sulfination.
- Biological Activity: No direct studies exist on 2-Methylthiazole-4-sulfinicacid, but sulfinic acid analogs in other heterocycles show antioxidant and enzyme-inhibitory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
